2,4-Difluorophenylsulfonylethanol
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Overview
Description
2,4-Difluorophenylsulfonylethanol: is a chemical compound with the molecular formula C8H8F2O3S and a molecular weight of 222.21 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a sulfonyl group and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorophenylsulfonylethanol typically involves the reaction of 2,4-difluorophenylsulfonyl chloride with ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorophenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonylethanol derivatives.
Scientific Research Applications
2,4-Difluorophenylsulfonylethanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
- 2,4-Difluorophenylsulfonamide
- 2,4-Difluorophenylsulfonylmethane
- 2,4-Difluorophenylsulfonylchloride
Comparison: 2,4-Difluorophenylsulfonylethanol is unique due to the presence of the ethanol moiety, which imparts different chemical and physical properties compared to its analogs. For example, the ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O3S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWXCOMMZFURHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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